1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2.2ClH/c1-10(2)7-8(9)5-3-4-6-8;;/h3-7,9H2,1-2H3;2*1H . This indicates that the compound contains a cyclopentane ring with a diethylamino methyl group attached to it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Enaminone Synthesis
Akhrem et al. (1971) discuss the synthesis of 3-amino-2-acetyl-2-cyclopenten-1-ones, providing insights into the physicochemical properties and reactivity of compounds related to 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. They found these compounds predominantly exist in the enaminodiketone form with strong intramolecular hydrogen bonds, highlighting their potential in synthetic chemistry (Akhrem et al., 1971).
Neuraminidase Inhibition
Chand et al. (2004) synthesized a series of multisubstituted cyclopentane amide derivatives, including those derived from secondary amines like 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. They demonstrated significant inhibitory activity against influenza neuraminidase, suggesting potential applications in antiviral drug development (Chand et al., 2004).
Reduction of Enaminones
Carlsson and Lawesson (1982) investigated the reduction of enaminones, a process relevant to the transformation of compounds like 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. Their study provides insights into the synthesis of α,β-unsaturated aldehydes, a key aspect of organic synthesis (Carlsson & Lawesson, 1982).
Synthesis of Cyclopentano-Phosphatidyl Compounds
Pajouhesh and Hancock (1984) conducted a study on the amination of bromoethylester of cyclopentano-phosphatidic acid, which is related to the chemical structure of 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. This research is significant for understanding the synthesis of complex lipid compounds (Pajouhesh & Hancock, 1984).
Organometallic Reactions
Gandelman et al. (1997) explored the reaction of a similar aromatic aminophosphine ligand with Rhodium(I) and Platinum(II), demonstrating selective carbon-carbon and carbon-hydrogen bond activation. This research is pivotal for the field of organometallic chemistry, potentially impacting the development of new catalysts and synthetic methods (Gandelman et al., 1997).
Synthesis of Pyrido[4,3-d]pyrimidine Derivatives
Zupančič, Svete, and Stanovnik (2009) focused on the transformation of compounds structurally similar to 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. They explored a synthesis route for substituted pyrido[4,3-d]pyrimidine derivatives, contributing to the field of heterocyclic chemistry (Zupančič, Svete, & Stanovnik, 2009).
Thermal Chemistry of Cyclopentene Derivatives
Morales and Zaera (2006) studied the thermal chemistry of cyclopentene derivatives on Pt(111) surfaces, providing insights into the isomerization and dehydrogenation processes. This research is relevant for understanding surface reactions and catalysis involving cyclopentene structures (Morales & Zaera, 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(diethylaminomethyl)cyclopentan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10(11)7-5-6-8-10;;/h3-9,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGPZWRPPOMPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCCC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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